2,4-Dichloro-7-cyclohexylmethyl-7H-pyrrolo[2,3-d]pyrimidine

Catalog No.
S8438815
CAS No.
M.F
C13H15Cl2N3
M. Wt
284.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dichloro-7-cyclohexylmethyl-7H-pyrrolo[2,3-d]p...

Product Name

2,4-Dichloro-7-cyclohexylmethyl-7H-pyrrolo[2,3-d]pyrimidine

IUPAC Name

2,4-dichloro-7-(cyclohexylmethyl)pyrrolo[2,3-d]pyrimidine

Molecular Formula

C13H15Cl2N3

Molecular Weight

284.18 g/mol

InChI

InChI=1S/C13H15Cl2N3/c14-11-10-6-7-18(12(10)17-13(15)16-11)8-9-4-2-1-3-5-9/h6-7,9H,1-5,8H2

InChI Key

CXTXGXASIDGKHD-UHFFFAOYSA-N

SMILES

C1CCC(CC1)CN2C=CC3=C2N=C(N=C3Cl)Cl

Canonical SMILES

C1CCC(CC1)CN2C=CC3=C2N=C(N=C3Cl)Cl

2,4-Dichloro-7-cyclohexylmethyl-7H-pyrrolo[2,3-d]pyrimidine is a chemical compound characterized by its unique structure and properties. Its molecular formula is C13H15Cl2N3C_{13}H_{15}Cl_{2}N_{3}, and it has a molecular weight of approximately 284.19 g/mol . This compound belongs to the pyrrolo[2,3-d]pyrimidine class, which is known for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.

The chemical reactivity of 2,4-Dichloro-7-cyclohexylmethyl-7H-pyrrolo[2,3-d]pyrimidine is influenced by the presence of chlorine atoms and the pyrrolo-pyrimidine framework. The compound can undergo various reactions typical of halogenated pyrimidines, such as nucleophilic substitutions and cyclization reactions. For instance, chlorination or reactions with nucleophiles can lead to the formation of different derivatives, which can be further explored for biological activity or as intermediates in synthetic pathways .

The synthesis of 2,4-Dichloro-7-cyclohexylmethyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic synthesis techniques. One common method includes the cyclization of appropriate precursors under controlled conditions to yield the desired product. Specific synthetic routes may involve chlorination reactions using reagents such as phosphorus oxychloride or oxalyl chloride, followed by cyclization with amines or other nucleophiles to form the pyrrolo-pyrimidine core . The synthesis process must be optimized for yield and purity to facilitate its use in research and application.

This compound has potential applications in several fields:

  • Pharmaceutical Development: Due to its biological activities, it may serve as a lead compound for developing new antitumor agents.
  • Chemical Intermediates: It can be used as an intermediate in synthesizing more complex organic molecules.
  • Agricultural Chemistry: Its derivatives may find use in developing agrochemicals with enhanced efficacy against pests or diseases.

Interaction studies involving 2,4-Dichloro-7-cyclohexylmethyl-7H-pyrrolo[2,3-d]pyrimidine focus on its binding affinity with various biological targets. These studies typically assess how the compound interacts with enzymes or receptors involved in disease pathways. Understanding these interactions is crucial for evaluating its therapeutic potential and safety profile.

Several compounds share structural similarities with 2,4-Dichloro-7-cyclohexylmethyl-7H-pyrrolo[2,3-d]pyrimidine. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidineC9H8Cl2N3C_{9}H_{8}Cl_{2}N_{3}Contains a methyl group instead of cyclohexyl
2,4-Dichloro-7-(3-fluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidineC13H8Cl2FN3C_{13}H_{8}Cl_{2}FN_{3}Incorporates a fluorobenzyl substituent
2,4-Dichloro-7-(tetrahydropyran-4-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidineC12H13Cl2N3OC_{12}H_{13}Cl_{2}N_{3}OFeatures a tetrahydropyran moiety

The uniqueness of 2,4-Dichloro-7-cyclohexylmethyl-7H-pyrrolo[2,3-d]pyrimidine lies in its cyclohexylmethyl substituent which may influence its biological properties compared to other derivatives. This structural distinction could affect pharmacokinetics and pharmacodynamics significantly.

XLogP3

4.8

Hydrogen Bond Acceptor Count

2

Exact Mass

283.0643029 g/mol

Monoisotopic Mass

283.0643029 g/mol

Heavy Atom Count

18

Dates

Last modified: 01-05-2024

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